molecular formula C21H20N2O3 B2776618 N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203346-84-2

N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No. B2776618
CAS RN: 1203346-84-2
M. Wt: 348.402
InChI Key: QZTZKMOQFKZKKH-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, also known as compound X, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anti-Proliferative Constituents from Selaginella Pulvinata

Research identified compounds structurally related to "N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide" with significant anti-proliferative properties. One compound demonstrated the ability to inhibit the growth of SK-mel-110 cells and induce apoptosis through up-regulating the expression of the inhibitor of growth family member 4, showcasing potential therapeutic applications in cancer treatment (Wang et al., 2016).

Regioselective Addition in Chemical Synthesis

The compound's framework facilitates regioselective addition reactions, particularly with aromatic amines. Such reactions result in products with varied biological activities, highlighting its versatility in organic synthesis and potential drug development (Koz’minykh et al., 2006).

Synthesis of Novel Acetamide Derivatives

A study focused on synthesizing novel derivatives through cyclocondensation reactions. These synthesized compounds, structurally related to "N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide," were evaluated for their biological activities, indicating a broad spectrum of potential therapeutic applications (Saxena et al., 2011).

Cobalt-Catalyzed Peroxidation

This research demonstrates a cobalt-catalyzed C-H activation and peroxidation process involving 2-oxindoles, yielding biologically active 3-peroxy-2-oxindoles. The findings suggest a new pathway for synthesizing compounds with similar structural motifs, opening avenues for novel drug discovery (Kong et al., 2016).

Synthesis and Anticancer Activity

Another study explored the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, highlighting the anticancer activities of these compounds. This indicates the compound's structural framework can be modified to produce derivatives with significant anticancer properties, emphasizing its relevance in medicinal chemistry and oncology research (Karaburun et al., 2018).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20-8-6-14-5-7-16(11-18(14)20)26-13-21(25)22-10-9-15-12-23-19-4-2-1-3-17(15)19/h1-5,7,11-12,23H,6,8-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTZKMOQFKZKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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